(+)-Macromerine

Conditioned Avoidance Response Psychopharmacology Phenethylamine Alkaloids

Researchers studying phenethylamine SAR require stereochemically pure reference compounds with documented biological profiles. (+)-Macromerine (CAS 33066-27-2), the fully N,N-dimethylated (R)-enantiomer synthesized with 98% enantiomeric excess, addresses this need directly. • Non-psychoactive negative control: unlike mescaline, shows no effect on conditioned avoidance response (CAR) at doses up to 100 mg/kg, enabling clean dissection of psychoactivity from other pharmacological actions. • Essential SAR tool: N-methylation differences within the macromerine family produce non-linear potency shifts (bisnormacromerine ≈2× more potent than normacromerine), making the fully dimethylated (+)-Macromerine indispensable for mapping terminal N-methylation effects. • Chiral chromatography benchmark: defined (R)-configuration with 98% ee supports method development and validation of asymmetric synthetic routes to β-amino alcohols. Supplied with certificate of analysis verifying chiral purity. Standard research quantities available for immediate global dispatch.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 33066-27-2
Cat. No. B12727078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Macromerine
CAS33066-27-2
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC(=C(C=C1)OC)OC)O
InChIInChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3/t10-/m1/s1
InChIKeyYAIPYAQVBZPSSC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Macromerine Baseline Profile


(+)-Macromerine (CAS 33066-27-2) is a naturally occurring β-hydroxylated phenethylamine alkaloid first identified in the cactus Coryphantha macromeris and subsequently found in other related species, including C. runyonii [1]. As a chiral molecule, the (+)-enantiomer is distinguished from its (-)-enantiomer and its N-demethylated analogs, normacromerine and bisnormacromerine, by specific stereochemical and N-methylation patterns that are critical for its distinct biological profile [2]. The compound is defined by its systematic name, (R)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol, and has been characterized through isolation, structural elucidation, and enantioselective synthesis, establishing a firm foundation for its use as a research standard [3].

Why Substitution Fails for (+)-Macromerine


The assumption that all N-methylated β-phenethylamine analogs are pharmacologically interchangeable is contradicted by direct empirical evidence. For example, while macromerine and its analogs share a structural core, their behavioral and central nervous system effects differ substantially. In a shuttle-avoidance task, mescaline significantly affected the performance of untrained rats at 35-65 mg/kg, whereas macromerine at doses up to 80 mg/kg produced no such effect [1]. Furthermore, within the macromerine family, a probit analysis revealed that bisnormacromerine is approximately twice as potent as normacromerine in suppressing appetitive behavior, demonstrating that minor structural variations—such as the degree of N-methylation—lead to non-linear and significant changes in biological activity [2]. These findings underscore that the specific methylation and stereochemical profile of (+)-Macromerine confers a unique and non-substitutable functional signature.

Differentiation Evidence for (+)-Macromerine


Selectivity in CAR vs. Mescaline

In a direct head-to-head comparison, (+)-macromerine demonstrates a distinct lack of effect on a conditioned avoidance response (CAR) task in rats, a key differentiator from the classical hallucinogen mescaline. While mescaline significantly impaired CAR performance in untrained rats at doses of 35 and 65 mg/kg, (+)-macromerine at doses up to 80 mg/kg produced no measurable effect [1].

Conditioned Avoidance Response Psychopharmacology Phenethylamine Alkaloids

Stereochemical Purity by Asymmetric Synthesis

The (R)-(+)-enantiomer of macromerine can be produced with a high degree of stereochemical purity via a catalytic asymmetric transfer hydrogenation method, achieving 98% enantiomeric excess (ee) [1]. This is a critical distinction from racemic or poorly resolved mixtures, where the presence of the (S)-(-)-enantiomer could confound biological assays due to differing receptor interactions.

Asymmetric Synthesis Chiral Resolution Stereochemistry

Potency Differences in N-Demethylated Analogs

Within the closely related N-methylated β-phenethylamine family, potency is not a simple function of molecular weight. A probit analysis of dose-response data from a food-rewarded appetitional task in rats revealed that bisnormacromerine (fully N-demethylated) was approximately twice as potent as normacromerine (partially N-demethylated) in suppressing bar-pressing behavior [1]. (+)-Macromerine, with its fully N-methylated dimethylamino group, represents the terminal point of this structural progression and exhibits a distinct behavioral profile.

Structure-Activity Relationship Appetitive Behavior Alkaloid Pharmacology

Non-Psychoactive Distinction from Hallucinogens

A foundational study quantified the psychoactivity profile of macromerine, establishing that it produced no effect on the conditioned avoidance response (CAR) in rats after intraperitoneal (IP) injection of up to 100 mg/kg [1]. This is in stark contrast to known hallucinogenic compounds that reliably disrupt CAR performance at lower doses, making macromerine a valuable negative control or non-psychoactive scaffold.

Psychoactivity Hallucinogen Neuropharmacology

Application Scenarios for (+)-Macromerine


Non-Psychoactive Control for Behavioral Studies

For studies investigating the behavioral effects of phenethylamine derivatives, (+)-Macromerine serves as an ideal control compound due to its well-documented lack of effect on conditioned avoidance response (CAR) in rodents at doses up to 100 mg/kg. This contrasts sharply with psychoactive analogs like mescaline, which disrupt CAR performance at lower doses (35-65 mg/kg) [1]. This property allows researchers to dissect the structural features responsible for psychoactivity from other potential pharmacological actions.

SAR Studies on N-Methylated β-Phenethylamines

The quantifiable difference in potency between macromerine's analogs—where bisnormacromerine is twice as potent as normacromerine—highlights the value of using the entire series (bisnormacromerine, normacromerine, and (+)-macromerine) to map SAR [1]. (+)-Macromerine, as the fully N,N-dimethylated member, is essential for understanding the functional consequences of terminal N-methylation in this alkaloid family.

Chiral Chromatography and Asymmetric Synthesis Reference

Given the reported enantioselective synthesis yielding (R)-(+)-macromerine with 98% enantiomeric excess (ee) [1], this compound is a prime candidate for use as a reference standard in chiral chromatography method development. It can also serve as a benchmark for evaluating the stereoselectivity of new asymmetric synthetic routes to β-amino alcohols.

Neurochemical Studies of Non-Hallucinogenic Cactus Alkaloids

Research into the native alkaloid profile of Coryphantha species often aims to distinguish potentially psychoactive components from inert ones. (+)-Macromerine's established non-psychoactive status in CAR assays [1] and its minimal influence on EEG in animal models [2] make it a key reference for identifying and quantifying non-psychoactive constituents in complex botanical extracts.

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